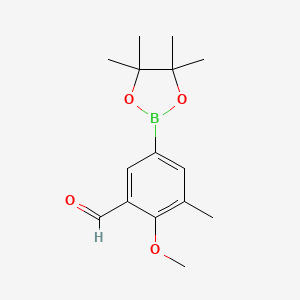

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester

Description

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester (CAS: 2121511-84-8) is a boronic acid derivative where the boronic acid group is stabilized as a pinacol ester. This modification enhances stability, simplifies handling, and enables compatibility with diverse synthetic conditions, such as chromatographic purification and reactions involving strong bases or nucleophiles . The compound is characterized by its formyl (-CHO), methoxy (-OCH₃), and methyl (-CH₃) substituents on the aromatic ring, which influence its electronic and steric properties. It is commercially available at 95% purity (Combi-Blocks catalog: JN-9561) and is primarily used in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed processes .

Properties

IUPAC Name |

2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-12(8-11(9-17)13(10)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXCGJDHMRWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester typically involves the reaction of 3-formyl-4-methoxy-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually refluxed in an organic solvent such as toluene or THF (tetrahydrofuran) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Carboxy-4-methoxy-5-methylphenyl boronic acid pinacol ester.

Reduction: 3-Hydroxymethyl-4-methoxy-5-methylphenyl boronic acid pinacol ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester has several scientific research applications:

Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester with analogous boronic esters:

Reactivity and Stability

- Stability : Pinacol boronic esters generally exhibit superior stability compared to free boronic acids, resisting hydrolysis and oxidative conditions . The formyl group in the target compound may introduce susceptibility to nucleophilic attack (e.g., in aldol reactions), whereas nitro or halogen substituents (e.g., in HE-8314 or 3-chloro-4-ethoxy-5-fluoro derivatives) enhance electrophilicity but reduce stability under reducing conditions .

- Reactivity with H₂O₂ : Unlike 4-nitrophenyl boronic acid pinacol ester, which undergoes rapid hydrolysis with H₂O₂ (evidenced by UV-vis spectral shifts at 405 nm) , the target compound’s formyl group may slow hydrolysis due to electron-withdrawing effects, though this requires experimental validation.

Biological Activity

3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is a boronic acid derivative notable for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a boronic acid moiety linked to a phenyl ring with formyl, methoxy, and methyl substituents. Its molecular formula is C13H15B O4, and it exhibits properties typical of boronic esters, such as reversibility in reactions and the ability to form stable complexes with diols.

Mechanisms of Biological Activity

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or other enzymes. The specific interactions depend on the functional groups present on the phenyl ring.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Potential : Some studies suggest that boronic acids can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.

Antimicrobial Studies

A study conducted by Aayisha et al. (2019) demonstrated that derivatives of boronic acids showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µM for certain derivatives, suggesting potent activity against these pathogens .

Anticancer Activity

In a comprehensive review published in Nature Communications, researchers highlighted the anticancer properties of boronic acid derivatives, including those structurally similar to this compound. These compounds were shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Studies

- Boronic Acid Derivatives Against Bacteria : A series of experiments involving different boronic acid derivatives revealed that compounds with methoxy and methyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Anticancer Efficacy in Cell Lines : Studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Comparative Analysis

The following table summarizes the biological activities of various boronic acid derivatives compared to this compound:

| Compound Name | Antibacterial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 50 | 25 |

| 4-Methoxyphenylboronic acid pinacol ester | 75 | 30 |

| 3-Methylphenylboronic acid pinacol ester | 100 | 40 |

Q & A

Q. What are the common synthetic routes for preparing 3-formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester?

The compound can be synthesized via two primary methods:

- Photoinduced decarboxylative borylation : Activation of carboxylic acids (e.g., phthalimide esters) under visible light with bis(catecholato)diboron generates boronic esters without metal catalysts. This method is efficient for natural-product-derived substrates .

- Metal-halogen exchange : Starting from halogenated precursors, boronic esters are formed via silylation (using TMSCl) followed by reaction with boron reagents like B(Oi-Pr)₃. This approach is scalable and avoids harsh conditions .

Q. How does the pinacol ester group influence stability and handling in Suzuki-Miyaura cross-coupling reactions?

The pinacol ester protects the boronic acid from hydrolysis, enhancing shelf stability. However, it requires activation (e.g., via hydrolysis or transesterification) before coupling. Handling under inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) is critical to prevent premature deprotection .

Q. What are the standard conditions for Suzuki-Miyaura coupling using this boronic ester?

Typical conditions include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like RuPhos (2–4 mol%).

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O or DMF.

- Temperature : 80–100°C under reflux. Steric hindrance from substituents (e.g., methoxy groups) may necessitate higher catalyst loadings or prolonged reaction times .

Advanced Research Questions

Q. How can stereoselectivity be controlled in allylboration reactions involving this boronic ester?

α,α-Disubstituted allylic pinacol boronic esters exhibit anti-Z-selectivity (>20:1) in allylborations with aldehydes. For reversed selectivity (high E), generate borinic esters by treating the boronic ester with nBuLi and TFAA. Computational studies confirm that borinic intermediates alter transition-state geometry, favoring E-products .

Q. What methodologies enable kinetic and equilibrium analysis of boronic ester reactivity?

- UV-Vis spectroscopy : Monitor hydrolysis or esterification rates (e.g., reaction with H₂O₂ at varying pH) by tracking absorbance changes at 405 nm .

- HPLC/LCMS : Resolve E/Z isomers of photoresponsive azobenzene-boronic esters to measure isomer-specific reaction kinetics (e.g., pinacol esterification half-lives >21 hours for Z-isomers) .

Q. How do radical-mediated couplings retain boron functionality in complex transformations?

Hydrogen atom transfer (HAT) from trifluoromethyl radicals to boron-ate complexes (formed with organolithium reagents) generates α-radicals. Subsequent 1,2-aryl/alkyl migration preserves the boronic ester group, enabling stereospecific synthesis of α-functionalized products .

Q. What strategies address contradictions in reactivity data during cross-coupling?

- Protodeboronation : Electron-deficient aryl boronic esters (e.g., 4-chlorophenyl) may oligomerize or degrade. Use excess boronic ester (2.1 equiv) or switch to boronic acids to improve yields .

- Steric hindrance : Bulky substrates (e.g., mesityl) require optimized catalysts (e.g., RuPhos/Pd(OAc)₂) and elevated temperatures .

Q. Can photoresponsive boronic esters modulate material properties dynamically?

Yes. Azobenzene-boronic esters undergo reversible E/Z isomerization under UV/Vis light, altering boronic acid Lewis acidity. This modulates boronic ester equilibria in hydrogels, enabling photocontrolled stiffness tuning for 3D cell culture applications .

Methodological Notes

- Data Interpretation : Conflicting reactivity in cross-coupling (e.g., low yields for cyclopropyl boronic esters) may stem from competing decomposition pathways. Validate intermediates via <sup>11</sup>B NMR or GC-MS .

- Experimental Design : For photochemical reactions, calibrate light intensity (e.g., 3.6 mW cm⁻² for 365 nm) to ensure reproducibility. Use quartz reactors for UV transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.